N-(2-(哌嗪-1-基)苯基)甲磺酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

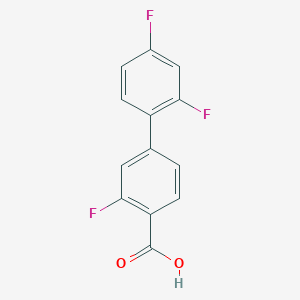

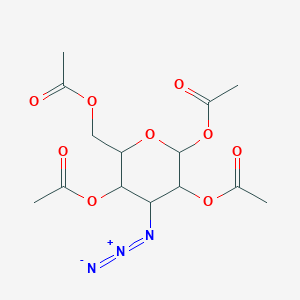

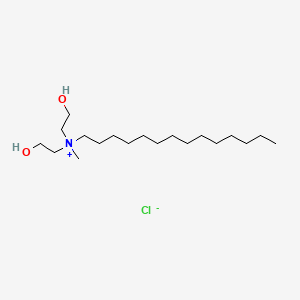

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride is a chemical compound that is part of a broader class of sulfonamide derivatives. These compounds are known for their biological activity and potential therapeutic applications. The specific structure of this compound suggests that it may interact with various biological targets, such as adrenergic receptors, and could be utilized in the development of pharmaceutical agents.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the preparation of phenyl sulfonamides with specific substitutions that confer biological activity. For instance, a series of novel (4-piperidin-1-yl)-phenyl sulfonamides was prepared to evaluate their activity on the human beta(3)-adrenergic receptor (AR) . Although the exact synthesis of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride is not detailed in the provided papers, similar synthetic routes may be employed, involving the introduction of the piperazine moiety and subsequent sulfonamide formation.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is critical for their biological activity. In the case of the compounds studied in paper , the presence of a 4-hydroxyl-3-methyl sulfonamide group and N-alkyl substitution on the 4-piperidin-1-yl-phenylamine significantly increased the potency and selectivity for the beta(3) adrenergic receptor. The arene sulfonyl group, as mentioned in paper , is also crucial for the activity of certain catalysts. These structural features are likely to be important for the activity of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride as well.

Chemical Reactions Analysis

The chemical reactions involving sulfonamide derivatives can be quite diverse. For example, l-Piperazine-2-carboxylic acid derived N-formamides, which share a structural motif with the compound of interest, have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines . The high enantioselectivity of these reactions is attributed to the arene sulfonyl group on the catalyst. This suggests that N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride could potentially participate in or catalyze similar reactions due to its sulfonamide group.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride are not explicitly provided in the papers, we can infer that the compound is likely to be a solid at room temperature, given its structural similarity to other sulfonamide derivatives. The presence of the hydrochloride suggests that it is a salt, which may enhance its solubility in polar solvents like water. The piperazine ring and the phenyl group could contribute to the compound's overall lipophilicity, which is an important factor in drug absorption and distribution.

科学研究应用

物理化学性质

已对N-(2-(哌嗪-1-基)苯基)甲磺酰胺盐酸盐的物理化学性质进行了研究,涉及其稳定性、溶解性和溶解性质。在不同pH水平下的溶解度数据表明药物存在不同的离子形式。这些性质对于开发合适的临床剂型(Dubost et al., 1996)至关重要。

合成和受体亲和力

合成(piperazin-1-基-苯基)-芳基磺酰胺,包括N-(2-(哌嗪-1-基)苯基)甲磺酰胺的变体,显示出对5-HT(2C)和5-HT(6)受体的高亲和力。这些化合物在受体功能测定中表现出拮抗活性,突显了它们在药理学应用中的潜力(Park et al., 2010)。

哌嗪磺甲基化

哌嗪磺甲基化是合成N-(2-(哌嗪-1-基)苯基)甲磺酰胺的关键步骤,受pH水平的显著影响。这一过程有助于生产用于制备单醋酸酯、二醋酸酯、膦酸酯和膦酸酯衍生物的各种衍生物,从而扩大其应用潜力(van Westrenen & Sherry, 1992)。

结构研究

对N-(2-(哌嗪-1-基)苯基)甲磺酰胺衍生物的晶体结构进行的研究,如咪唑三唑衍生物,提供了有关分子间相互作用和分子构象的见解。这些知识有助于理解结构变化如何影响化合物的药物性能(Dey et al., 2015)。

β3-肾上腺素受体激动剂性质

对哌嗪磺酰胺衍生物的研究,包括N-(2-(哌嗪-1-基)苯基)甲磺酰胺,揭示了它们强效和选择性的β3-肾上腺素受体激动剂性质。这些性质表明在治疗β3-AR介导的病理条件中具有潜在应用(Perrone et al., 2009)。

抗癌活性

含有哌嗪酰胺基团的1,2,4-三嗪衍生物,与N-(2-(哌嗪-1-基)苯基)甲磺酰胺结构相关,已被合成并显示出潜在的抗癌活性,特别针对乳腺癌细胞(Yurttaş等人,2014)。

抗氧化应用

与N-(2-(哌嗪-1-基)苯基)甲磺酰胺相关的N,N-二甲基-4-(嘧啶-2-基)哌嗪-1-磺酰胺类似物已被合成,具有自由基清除剂基团。这些化合物显示出在保护细胞免受氧化应激方面的潜力,表明它们在治疗与年龄相关的疾病中的实用性(Jin et al., 2010)。

属性

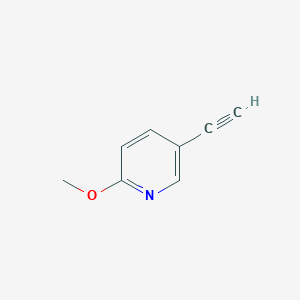

IUPAC Name |

N-(2-piperazin-1-ylphenyl)methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S.ClH/c1-17(15,16)13-10-4-2-3-5-11(10)14-8-6-12-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZJYEBQRPWIKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1N2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611966 |

Source

|

| Record name | N-[2-(Piperazin-1-yl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride | |

CAS RN |

199105-19-6 |

Source

|

| Record name | N-[2-(Piperazin-1-yl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。